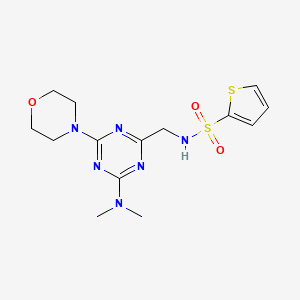

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a unique chemical compound featuring a triazinyl core, a dimethylamino group, a morpholino moiety, and a thiophene sulfonamide component

Métodos De Preparación

Synthetic Routes and Reaction Conditions: To synthesize N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide, a stepwise approach is typically employed. The process begins with the synthesis of the 4-(dimethylamino)-6-morpholino-1,3,5-triazine core. This is followed by the introduction of a thiophene-2-sulfonamide group via nucleophilic substitution. Key reaction conditions include maintaining an inert atmosphere and specific temperature and pH conditions to ensure successful synthesis.

Industrial Production Methods: Industrial-scale production of this compound involves the optimization of reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled reaction environments, and rigorous purification processes such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes a variety of chemical reactions:

Oxidation: The compound can be oxidized, particularly at the thiophene moiety, leading to sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can affect the triazine core, morpholine ring, and sulfonamide group.

Substitution: Nucleophilic and electrophilic substitutions are common, especially at the dimethylamino and thiophene positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Thiophene sulfoxides and sulfones.

Reduction Products: Modified triazine derivatives and reduced sulfonamides.

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

The biological activity of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

1. Enzyme Interaction:

The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors, enhancing binding affinity and specificity.

2. Inhibition of Carbonic Anhydrase:

Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, an enzyme crucial for regulating physiological pH and fluid balance. This inhibition can have therapeutic implications in conditions such as glaucoma and edema.

3. Anticancer Activity:

Research indicates that derivatives containing morpholine exhibit anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs) .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

-

Formation of the Triazine Core:

The triazine ring is synthesized through a reaction involving cyanuric chloride and dimethylamine under controlled temperature and pH conditions. -

Introduction of Morpholino Group:

Morpholine is introduced via nucleophilic substitution reactions. -

Thiophene Sulfonamide Formation:

The final compound is obtained by reacting the triazine derivative with thiophene sulfonamide under basic conditions.

Anticancer Research

A study published in PubMed Central explored the anticancer properties of similar triazine-based compounds. The results indicated that these compounds could inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Pharmacological Insights

In another study focusing on the pharmacological profiles of related compounds, it was observed that modifications on the triazine core significantly impacted the binding affinity to various biological targets. This suggests that this compound may also exhibit unique pharmacological properties worth investigating.

Mecanismo De Acción

The compound’s mechanism of action is largely determined by its ability to interact with various molecular targets:

Molecular Targets and Pathways: It may inhibit specific enzymes or receptors, leading to downstream effects. For example, the sulfonamide group is known to inhibit carbonic anhydrase enzymes, which are involved in regulating pH and fluid balance in tissues.

Similar Compounds

N-(2-bromo-4,6-dimethylphenyl)sulfonamide

N-(4-(dimethylamino)-1,3,5-triazin-2-yl)acetamide

Unique Features: Compared to similar compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is distinguished by its combined triazine and thiophene-sulfonamide structure, which offers a broader range of chemical reactivity and biological activity.

Actividad Biológica

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological implications, synthesis routes, and comparative analyses with related compounds.

Structural Overview

The compound features a triazine core with a morpholino substituent and a thiophene sulfonamide group. The presence of these functional groups indicates potential interactions with various biological targets, particularly in pharmacology. The molecular formula is C15H20N6O3S, and its molecular weight is approximately 388.43 g/mol.

Biological Activity

1. Anticancer Potential:

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, triazine derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties:

The sulfonamide group is historically known for its antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains by inhibiting folate synthesis pathways . The thiophene moiety may also contribute to this activity by enhancing membrane permeability.

3. Enzyme Inhibition:

The compound's ability to interact with specific enzymes makes it a candidate for drug development. The dimethylamino and morpholino groups can enhance binding affinity to target enzymes, potentially leading to significant therapeutic effects .

Comparative Analysis

A comparison of this compound with related compounds illustrates its unique biological profile:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Triazine core with morpholine | Anticancer | Lacks thiophene |

| Thiophene sulfonamide derivatives | Sulfonamide structure | Antimicrobial | Simpler structure |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |

This table highlights the unique combination of structural elements in this compound that may confer distinct biological activities not present in simpler analogs.

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization of reaction conditions to maximize yield and purity. The general synthetic route includes:

- Preparation of the Triazine Ring: Utilizing appropriate precursors and catalysts.

- Introduction of Dimethylamino and Morpholino Groups: Achieved through nucleophilic substitution reactions.

- Attachment of the Thiophene Sulfonamide Group: This final step often involves coupling reactions under controlled conditions.

The mechanism by which this compound exerts its effects likely involves interactions with biological macromolecules such as enzymes or receptors. The triazine ring can engage in hydrogen bonding and electrostatic interactions while enhancing binding specificity through the dimethylamino and morpholino groups .

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S2/c1-19(2)13-16-11(10-15-25(21,22)12-4-3-9-24-12)17-14(18-13)20-5-7-23-8-6-20/h3-4,9,15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZWAVGUNUVAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.